molecular formula C11H14BrNO B14136995 (1-(4-Bromophenyl)pyrrolidin-3-yl)methanol CAS No. 848317-67-9

(1-(4-Bromophenyl)pyrrolidin-3-yl)methanol

Cat. No.: B14136995
CAS No.: 848317-67-9
M. Wt: 256.14 g/mol
InChI Key: FIYQYASDCRIEFC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine-3-methanol is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a hydroxymethyl group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)pyrrolidine-3-methanol typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)pyrrolidine-3-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(4-Bromophenyl)pyrrolidine-3-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)pyrrolidine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

1-(4-Bromophenyl)pyrrolidine-3-methanol can be compared to other similar compounds, such as:

    1-(3-Bromophenyl)pyrrolidine: Similar structure but with the bromine atom in a different position, which can affect its reactivity and binding properties.

    1-(4-Chlorophenyl)pyrrolidine-3-methanol: Substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.

    1-(4-Bromophenyl)pyrrolidine: Lacks the hydroxymethyl group, which can influence its solubility and interaction with biological targets.

These comparisons highlight the unique features of 1-(4-Bromophenyl)pyrrolidine-3-methanol, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[1-(4-bromophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYQYASDCRIEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279869
Record name 1-(4-Bromophenyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848317-67-9
Record name 1-(4-Bromophenyl)-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848317-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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